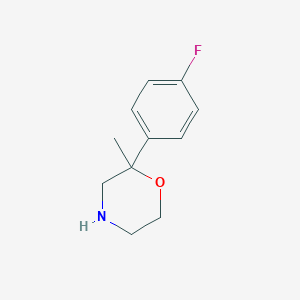

2-(4-Fluorophenyl)-2-methylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMLZEWIFPIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388924 | |

| Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-46-3 | |

| Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl 2 Methylmorpholine

Strategies for Morpholine (B109124) Ring System Construction

The formation of the morpholine ring is a critical step in the synthesis of 2-(4-Fluorophenyl)-2-methylmorpholine. This process can be achieved through various conventional and modern techniques.

Conventional Cyclization Approaches

Traditional methods for constructing the morpholine ring often rely on the intramolecular cyclization of precursor molecules. One common strategy involves the reaction of 1,2-amino alcohols with agents like chloroacetyl chloride, which proceeds through a morpholinone intermediate that is subsequently reduced. chemrxiv.org Another approach is the acid-catalyzed cyclization of diol precursors. For instance, a diol can be treated with concentrated sulfuric acid in a solvent like methylene (B1212753) chloride, leading to the formation of the morpholine ring. nih.gov The cyclization often favors the more stable trans isomer. nih.gov

A notable method involves the reaction of aziridines with halogenated alcohols. This can be achieved using a simple and inexpensive ammonium (B1175870) persulfate salt, which facilitates an SN2-type ring opening followed by the cyclization of the resulting haloalkoxy amine to form 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org This metal-free approach offers an eco-friendly alternative to some transition metal-catalyzed reactions. beilstein-journals.org

The table below summarizes key conventional cyclization approaches.

| Starting Materials | Reagents and Conditions | Key Features |

| 1,2-Amino alcohols | Chloroacetyl chloride, then a reducing agent (e.g., borane (B79455) or aluminum hydride) | Proceeds via a morpholinone intermediate. chemrxiv.org |

| Diol precursors | Concentrated sulfuric acid, methylene chloride | Acid-catalyzed cyclization, often yielding the trans isomer. nih.gov |

| Aziridines and halogenated alcohols | Ammonium persulfate | Metal-free, one-pot synthesis. beilstein-journals.org |

| N-benzylethanolamine and 2-bromo-1,1-diethoxyethane | Heat, then acid hydrolysis | Forms N-benzyl-2-hydroxymorpholine, a precursor for further substitution. tandfonline.com |

Methylation Techniques in Morpholine Derivative Synthesis

Introducing a methyl group at the 2-position of the morpholine ring is a crucial step in the synthesis of the target compound. One approach involves the N-methylation of a pre-formed morpholine ring. For example, (S,S)-2-phenyl-3,5,5-trimethylmorpholine can be N-methylated using methyl iodide in dimethylformamide. nih.gov

Alkylation reactions can also be employed. N-alkylation of (S,S)-2-phenyl-3,5,5-trimethylmorpholine can be achieved through standard reductive alkylation using aldehydes like acetaldehyde (B116499) or propionaldehyde (B47417) in the presence of sodium triacetoxyborohydride. nih.gov

It's important to distinguish between "soft" and "hard" methylation agents, as they can influence the reaction's direction, leading to either N-alkylation or S-alkylation in thionated heterocyclic systems. researchgate.net While not directly applied to this compound in the provided context, this principle highlights the nuanced control required in methylation reactions. researchgate.net

Advanced Synthetic Approaches

To enhance efficiency, yield, and safety, modern synthetic chemistry has embraced advanced techniques such as continuous flow synthesis, automated platforms, and microwave-assisted methods.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers significant advantages over traditional batch processing, particularly when dealing with hazardous reagents or for industrial-scale production. acs.org This technique has been successfully applied to the synthesis of morpholines and related heterocycles. nih.gov A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents can be performed under continuous flow conditions to produce substituted morpholines. nih.gov This method is scalable and utilizes an inexpensive organic photocatalyst. nih.gov

Flow chemistry is also beneficial for reactions involving toxic gases like carbon monoxide. A palladium-catalyzed denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones has been developed under continuous-flow conditions to synthesize phthalimides and phthalic diamides, showcasing the safety and efficiency gains of this approach. acs.org

Automated Synthesis Platforms and Reagent Cartridges

The automation of chemical synthesis is revolutionizing drug discovery and chemical research by increasing speed and efficiency while reducing human error. sigmaaldrich.comnih.gov Automated platforms, such as those that utilize pre-filled reagent cartridges, can perform entire multi-step syntheses with minimal manual intervention. sigmaaldrich.comsynthiaonline.com These systems are capable of a wide range of reactions, including N-heterocycle formation, reductive amination, and various coupling reactions. sigmaaldrich.com

The integration of retrosynthesis software with automated synthesizers further streamlines the process by predicting viable synthetic routes from commercially available starting materials. synthiaonline.com This synergy significantly reduces the manual labor required for complex syntheses. synthiaonline.com Automated platforms are particularly valuable for creating libraries of compounds for biological evaluation. researchgate.net

Microwave-Assisted Synthesis Methods for Related Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com This technique has been successfully employed in the synthesis of various heterocyclic compounds, including morpholine derivatives. mdpi.comresearchgate.net

For example, morpholine-containing chalcones have been synthesized using microwave irradiation, which proved to be a more reliable and efficient method than conventional heating. mdpi.com Microwave-assisted methods have also been used for the synthesis of phenothiazine (B1677639) and quinoline (B57606) derivatives, demonstrating significant reductions in reaction times. nih.gov The synthesis of acetamide (B32628) derivatives of morpholine has also been achieved under microwave irradiation, proving to be a fast and environmentally friendly technique. mdpi.com

The following table highlights the advantages of microwave-assisted synthesis for related heterocyclic compounds.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Synthesis of Morpholine-based Chalcones | 2-3 hours | 2-5 minutes | Higher conversion rates | mdpi.com |

| Synthesis of Acetamide Derivatives | Not specified | 5-10 minutes | Good yields | mdpi.com |

| Skraup synthesis of 7-amino-8-methylquinoline | Not specified | Shorter reaction time | Not improved | nih.gov |

Derivatization and Analog Synthesis

The chemical modification of the this compound core is crucial for developing new chemical entities with potentially enhanced or novel biological activities. This section details the synthetic routes toward various analogs and derivatives.

Synthesis of Positional Isomers and Substituted Analogs

The synthesis of positional isomers and substituted analogs of this compound can be approached through various established methods for morpholine ring construction. While direct synthesis of a broad range of analogs starting from the parent compound is not extensively documented in publicly available literature, analogous synthetic strategies for related structures provide a clear blueprint.

One key strategy involves the cyclization of appropriately substituted amino alcohols. For instance, the synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. This method offers a pathway to analogs where the substitution pattern on the morpholine ring is altered.

A notable example from the literature, though not a direct analog, is the synthesis of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine. google.com This compound, a positional isomer where the fluorophenyl group is at the C3 position, is prepared via a multi-step process. A key step in its derivatization involves the reductive amination of the morpholine nitrogen with an aldehyde, such as 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, in the presence of a reducing agent like sodium triacetoxyborohydride. google.com This highlights a common method for introducing substituents at the nitrogen atom, a versatile handle for analog synthesis.

General methods for the synthesis of substituted morpholines often utilize the reaction of 1,2-amino alcohols with suitable electrophiles. A modern approach employs ethylene (B1197577) sulfate (B86663) in a redox-neutral protocol with potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines, a method that has been successful on a large scale. chemrxiv.org This strategy could be adapted to produce a variety of substituted analogs by starting with appropriately functionalized amino alcohols.

Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, to yield morpholine structures. organic-chemistry.org The synthesis of more complex analogs, such as those incorporating the morpholine moiety into larger heterocyclic systems like 2-(benzimidazol-2-yl)-3-arylquinoxalines, has also been reported. In these cases, a substituted benzene-1,2-diamine containing a morpholine fragment is reacted with a 3-aroylquinoxalinone. acs.org

The following table summarizes various synthetic approaches that can be considered for the synthesis of positional isomers and substituted analogs of this compound:

| Synthetic Strategy | Key Reagents and Conditions | Potential Analogs |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-substituted analogs |

| Cyclization of Amino Alcohols | Ethylene sulfate, tBuOK | C-substituted analogs |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkene, BF₃·OEt₂ | C-substituted analogs |

| Mamedov Rearrangement | 3-Aroylquinoxalinone, Substituted benzene-1,2-diamine | Complex heterocyclic analogs |

Synthesis of Quaternary Ammonium Compounds

The quaternization of the nitrogen atom in the morpholine ring is a common chemical transformation that introduces a permanent positive charge, often leading to significant changes in biological activity. This process typically involves the reaction of the tertiary amine with an alkylating agent.

The synthesis of quaternary ammonium compounds from morpholine derivatives is a well-established practice. For instance, the N-methylation of morpholine itself can be achieved using dimethyl carbonate, a green methylating agent, to produce N-methylmorpholine with high yield and selectivity. asianpubs.org More generally, the reaction with alkyl halides, such as methyl iodide, is a classic method for quaternization.

In the context of more complex morpholine-containing structures, such as benzimidazolium salts, the quaternization step is often the final key transformation. For example, a 1,2-disubstituted benzimidazole (B57391) intermediate containing a morpholine moiety can be quaternized by reacting it with various 2-chloro-N-arylacetamides to yield the corresponding benzimidazolium chlorides. mdpi.com This demonstrates that the morpholine nitrogen remains sufficiently nucleophilic to undergo quaternization even when part of a larger, functionalized molecule.

The following table outlines common methods for the synthesis of quaternary ammonium compounds from morpholine derivatives:

| Alkylating Agent | Reaction Conditions | Product Type |

| Alkyl Halides (e.g., CH₃I, Benzyl Bromide) | Typically in a polar solvent (e.g., Acetonitrile (B52724), DMF) | N-Alkylmorpholinium Halides |

| Dimethyl Carbonate | Elevated temperature and pressure | N-Methylmorpholinium salt (after counter-ion exchange) |

| 2-Chloro-N-arylacetamides | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-functionalized morpholinium chlorides |

Pharmacological Investigations and Biological Activities of 2 4 Fluorophenyl 2 Methylmorpholine Analogs

Interactions with Neurotransmitter Systems

The primary pharmacological activity of phenylmorpholine derivatives, including 2-(4-Fluorophenyl)-2-methylmorpholine, lies in their interaction with monoamine neurotransmitter systems. These systems, which include dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), are crucial for regulating a wide range of physiological and psychological processes. The actions of these compounds are primarily mediated through their effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Monoamine Transporter (DAT, NET, SERT) Binding and Efflux Studies

Research into the fluorinated analogs of phenmetrazine, which are structurally related to this compound, has revealed potent activity at monoamine transporters. While specific binding affinity (K_i) values for this compound are not extensively documented in publicly available literature, studies on its close analogs, the fluorophenmetrazines (FPMs), provide significant insights.

Studies on 2-, 3-, and 4-fluorophenmetrazine (B12746894) (2-FPM, 3-FPM, and 4-FPM) demonstrate that these compounds are potent inhibitors of dopamine and norepinephrine uptake. nih.gov Their potency at the serotonin transporter is considerably lower. nih.gov This suggests a pharmacological profile that is selective for catecholamine transporters.

In vitro studies using rat brain synaptosomes have shown that these fluorinated analogs act as substrate-type releasers at DAT and NET. researchgate.net This means they are transported into the presynaptic neuron by the transporters and subsequently trigger the reverse transport, or efflux, of dopamine and norepinephrine from the neuron into the synaptic cleft. researchgate.net

While comprehensive quantitative data for this compound is scarce, the data from its 3-methyl-substituted analogs (the fluorophenmetrazines) are presented below. It is important to note that the substitution at the 3-position of the morpholine (B109124) ring can influence potency and selectivity.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, µM) of Fluorophenmetrazine Isomers

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |

| 2-FPM | < 2.5 | < 2.5 | > 80 |

| 3-FPM | < 2.5 | < 2.5 | > 80 |

| 4-FPM | < 2.5 | < 2.5 | > 80 |

| Cocaine | < 2.5 | < 2.5 | < 2.5 |

Data derived from studies on human embryonic kidney (HEK) 293 cells expressing the respective human monoamine transporters. nih.gov The values indicate that while potent at DAT and NET, the fluorophenmetrazines are significantly less potent at SERT.

Mechanisms of Monoamine Release and Reuptake Inhibition

The primary mechanism by which phenylmorpholine analogs, including the fluorinated variants, exert their effects is through a dual action of reuptake inhibition and release. As shown in studies with fluorophenmetrazines, these compounds act as substrates for the monoamine transporters. nih.govresearchgate.net

The process involves the compound binding to the transporter and being translocated into the presynaptic nerve terminal. Once inside, they disrupt the vesicular storage of monoamines and promote transporter-mediated efflux of the neurotransmitters from the cytoplasm into the synapse. researchgate.net This leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine. The action as a substrate-type releaser distinguishes these compounds from pure reuptake inhibitors, such as cocaine, which primarily block the transporter without being transported themselves. researchgate.net

Comparative Pharmacological Evaluation of Phenylmorpholine Isomers

The position of the fluorine atom on the phenyl ring of phenylmorpholine derivatives has a discernible impact on their pharmacological activity. Studies comparing 2-, 3-, and 4-fluorophenmetrazine have shown that while all are potent catecholamine releasers, there are differences in their potency. nih.gov

Research suggests that the 3-fluoro isomer (3-FPM) is more potent than the 4-fluoro isomer (4-FPM) at inducing the release of both dopamine and norepinephrine. nih.gov The pharmacological profile of the 2-fluoro isomer (2-FPM) has been less extensively characterized in comparative studies. Similarly, methyl substitution on the phenyl ring also influences activity, with 2- and 3-methylphenmetrazine isomers showing stimulant properties, while the 4-methyl isomer may have more entactogen-like effects. researchgate.netnih.gov

This structure-activity relationship highlights the sensitivity of the monoamine transporters to the substitution pattern on the phenyl ring of the phenylmorpholine scaffold.

Receptor Binding and Enzyme Interaction Profiling

Beyond their primary targets of monoamine transporters, the broader pharmacological profile of phenylmorpholine derivatives is less well-defined.

Studies on Binding Affinity to Biological Targets

Investigation of Interactions with Enzymes in Metabolic Pathways

The metabolism of fluorinated phenylmorpholine derivatives is an important aspect of their pharmacology. Studies on 3-fluorophenmetrazine (B1651833) have identified the major metabolic pathways. These include N-oxidation of the morpholine ring and hydroxylation of the phenyl ring, followed by O-methylation. These metabolic transformations are primarily carried out by the cytochrome P450 (CYP) family of enzymes. The specific CYP isoenzymes responsible for the metabolism of this compound have not been definitively identified. However, given the metabolism of similar compounds, it is likely that enzymes such as those in the CYP2D6 and CYP3A families could be involved. ucsd.edu The introduction of a fluorine atom can influence metabolic stability, sometimes blocking sites of metabolism and altering the pharmacokinetic profile of a compound. mdpi.com

Modulation of Specific Receptor Subtypes (e.g., Neuropeptide Y5 Receptor)

The Neuropeptide Y (NPY) system, with its various receptor subtypes (Y1, Y2, Y4, Y5), is a significant regulator of physiological processes, including energy balance, emotional regulation, and neuronal excitability. nih.govnih.gov The Y5 receptor, in particular, has been identified as an attractive therapeutic target. researchgate.net Pharmacological studies have confirmed that Y5 receptors are involved in controlling body weight and mediating emotional responses under stress. nih.gov

Research into ligands for NPY receptors has explored various molecular structures. researchgate.net For instance, the Y5 receptor is known to bind natural peptide ligands such as Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). researchgate.net Efforts to develop selective agonists and antagonists have been pursued. The administration of a selective Y5 agonist, [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]hPP, was shown to reverse abnormal locomotor and social behaviors in animal models of depression and anxiety. nih.gov Conversely, Y5 receptor antagonists like MK-0557 and velneperit (B1683484) have been investigated, though they did not achieve significant weight reduction in clinical trials for obesity. nih.gov While extensive research has been conducted on various ligands targeting the NPY Y5 receptor, specific studies detailing the modulation of this receptor by this compound analogs are not prominently featured in the available literature.

**3.3. Exploration of Therapeutic Potentials

Exploration of Therapeutic Potentials

Anticonvulsant Activity Assessment

Analogs incorporating the 4-fluorophenyl group have been evaluated for their potential to control seizures. In one study, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were synthesized and tested for anticonvulsant properties. nih.gov The evaluation was conducted using the maximal electroshock (MES) and psychomotor seizure (6 Hz) tests in mice. nih.gov

Among the synthesized compounds, those with a propyl linker and a morpholine ring (compound 4) or a piperidine (B6355638) ring (compound 9) showed activity in the MES test, protecting 75% and 50% of tested animals, respectively. nih.gov Several compounds, including those with a morpholine ring (compounds 3 and 4), were notably active in the 6 Hz seizure model. nih.gov Further testing of select compounds in the subcutaneous pentylenetetrazole (scPTZ) test revealed that compound 3, featuring a morpholine ring, protected 50% of the animals and significantly prolonged the latency to the first seizure. nih.gov Research into other chemical series has also indicated that incorporating a fluorine atom at the ortho or para position of a phenyl ring can confer acceptable anti-seizure effects. nih.gov

| Compound | Structure Detail | MES Test (% Protected) | 6 Hz Test (% Protected) | scPTZ Test (% Protected) |

|---|---|---|---|---|

| 3 | Ethylene (B1197577) linker to morpholine ring | 0% | 50% | 50% |

| 4 | Propylene linker to morpholine ring | 75% | 75% | 0% |

Antimicrobial and Antifungal Efficacy Studies

The morpholine scaffold is a core component of established agricultural fungicides like fenpropimorph. nih.gov Building on this, research has explored analogs of this compound for both antifungal and antibacterial applications.

Antifungal Activity: A series of novel fluorinated quinoline (B57606) analogs were synthesized and tested against various plant pathogenic fungi. nih.gov Several of these compounds demonstrated moderate to good antifungal activity. For example, a compound featuring a 4-fluoro substitution (2e) showed moderate activity (40-60% inhibition) against Alternaria solani and Pyricularia oryzae. nih.gov Notably, some fluorinated analogs exhibited superior performance compared to the control fungicide Tebufloquin against specific pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Other research has focused on incorporating silicon into known morpholine antifungals, leading to sila-analogues with potent activity against human fungal pathogens by inhibiting enzymes in the ergosterol (B1671047) synthesis pathway. nih.gov

| Fungus | Inhibition Rate | Comparison to Control (Tebufloquin) |

|---|---|---|

| Alternaria solani | 40-60% (Moderate) | - |

| Fusarium oxysporum | 45% | Slightly Better (42.9%) |

| Physalospora piricola | 72.0% | Higher (65.4%) |

| Sclerotinia sclerotiorum | >80% (Good) | Higher (75.0%) |

Antibacterial Activity: The introduction of a 4-fluorophenyl group into other molecular scaffolds has yielded compounds with significant antibacterial properties. A pleuromutilin (B8085454) derivative, PL-W, which contains a 4-fluorophenyl group, demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.03125 µg/mL. mdpi.com This compound also showed a significant ability to inhibit biofilm formation. mdpi.com Similarly, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent activity against a range of gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series, 7j, was eight times more effective than the antibiotic linezolid (B1675486) against certain strains. nih.gov

Anti-inflammatory Investigations

Chronic inflammation is implicated in numerous diseases, prompting the search for new anti-inflammatory agents. nih.gov Analogs containing both a morpholine and a fluorophenyl moiety have been investigated for this purpose. A study on morpholinopyrimidine derivatives identified 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) as a highly active compound. rsc.org This molecule was effective at inhibiting the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharide (LPS) without causing cytotoxicity. rsc.org Further investigation revealed that compound V8 significantly reduced the mRNA and protein expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.org Other research on different scaffolds, such as honokiol (B1673403) analogs with a fluoroethyl moiety, has also confirmed the potential of fluorine-containing compounds to reduce inflammatory cytokines like IL-6 and TNF-α. mdpi.comresearchgate.net

Anticancer Activity Research

The development of novel antitumor agents is an ongoing effort in medicinal chemistry. nih.gov Research has explored various heterocyclic compounds, including those with a 4-fluorophenyl group, for their anticancer potential. In one study, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated against a panel of human cancer cell lines. nih.gov

Among these, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant growth inhibition against several cancer cell lines. nih.gov Another analog, 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine, was found to be highly cytotoxic and demonstrated substantial antitumor activity in animal models with human tumor xenografts. nih.gov These findings highlight that the inclusion of fluorine in various molecular structures can be a viable strategy in the design of new anticancer drugs. nih.govnih.gov

| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) |

|---|---|---|

| SNB-19 | CNS Cancer | 65.12% |

| NCI-H460 | Non-Small Cell Lung Cancer | 55.61% |

| SNB-75 | CNS Cancer | 54.68% |

Neuroprotective Activity Research

Neurodegenerative diseases are often characterized by neuronal injury, oxidative stress, and neuroinflammation. mdpi.commdpi.com Developing neuroprotective agents that can mitigate these processes is a key therapeutic goal. mdpi.com While research has explored the anticonvulsant activity of some morpholine derivatives, specific studies on the neuroprotective effects of this compound analogs are not extensively detailed. nih.gov

However, research into other compounds provides insight into the mechanisms of neuroprotection. For example, natural products and their derivatives have been shown to offer neuroprotection by modulating pathways related to inflammation and oxidative stress. nih.govnih.gov Isoquinoline alkaloids can regulate ion channels, reduce intracellular calcium overload, inhibit neuroinflammation, and decrease oxidative stress. mdpi.com Other agents, like N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), have demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid plaque burden, decreasing markers of reactive gliosis (GFAP, Iba-1), and lowering oxidative stress. nih.gov These studies underscore the multifaceted approach required for effective neuroprotection, often involving the simultaneous targeting of inflammatory and oxidative damage pathways.

Investigation of Formyl Peptide Receptor 2 (FPR2) Agonist Activity in Central Nervous System Disorders

Formyl peptide receptor 2 (FPR2), a G-protein coupled receptor, is a key player in inflammatory processes and is expressed in various immune cells like neutrophils, monocytes, macrophages, and microglia. nih.gov Its activation can lead to either pro-inflammatory or anti-inflammatory effects, depending on the specific ligand that binds to it. nih.govmdpi.com This dual functionality makes FPR2 a compelling target for therapeutic intervention in central nervous system (CNS) disorders characterized by chronic neuroinflammation, such as neurodegenerative diseases. nih.govnih.gov

Research has focused on developing small molecule agonists for FPR2 that can promote the resolution of inflammation. nih.gov One area of investigation involves ureidopropanamide-based compounds. Starting from a previously identified FPR2 agonist, researchers have synthesized and evaluated new derivatives with the aim of improving potency and metabolic stability. nih.govbohrium.com

In preclinical studies, certain novel ureidopropanamide derivatives have demonstrated promising anti-inflammatory and neuroprotective effects. For instance, in in vitro models of neuroinflammation using mouse and rat microglial cells stimulated with lipopolysaccharide (LPS), selected compounds were found to inhibit the production of pro-inflammatory cytokines. nih.govnih.gov Furthermore, they were able to counteract changes in mitochondrial function and inhibit caspase-3 activity, an enzyme involved in apoptosis or programmed cell death. nih.gov

One particular compound, identified as (S)-11l, has shown the ability to cross the blood-brain barrier and accumulate in the brain in animal models, making it a valuable tool for further in vivo research. nih.govresearchgate.net Another compound, referred to as compound 2 or MR39, has been shown to reduce the release of pro-inflammatory mediators like interleukin (IL)-1β and tumor necrosis factor (TNF)-α in rat primary microglial cultures. nih.gov In organotypic hippocampal cultures, MR-39 was also found to abolish some of the LPS-induced changes in the expression of genes associated with both pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. mdpi.com

The anti-inflammatory effects of these FPR2 agonists have also been observed in models relevant to Alzheimer's disease. nih.gov For example, compound 2 was found to reduce cell death and the release of pro-inflammatory mediators induced by β-amyloid in organotypic hippocampal cultures. nih.gov It also promoted the release of anti-inflammatory mediators. nih.gov Systemic administration of compound 2 in a mouse model of Alzheimer's disease led to improved neuronal survival and a decrease in microglial cell density and plaque load. nih.gov

The mechanism of action of these FPR2 agonists is believed to be linked to their ability to modulate signaling pathways involved in inflammation. mdpi.com For example, the agonist MR-39 was shown to reverse the LPS-induced increase in the phosphorylation of p65, a subunit of the pro-inflammatory transcription factor NF-κB. mdpi.com It also attenuated the LPS-evoked increase in the levels of NLRP3 and caspase-1 proteins, which are components of the inflammasome, a multiprotein complex that drives inflammation. mdpi.com

The following table summarizes the effects of selected this compound analogs and other FPR2 agonists on various markers of neuroinflammation.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl 2 Methylmorpholine and Its Derivatives

Impact of Fluorine Substitution Position on Biological Activity

To illustrate the principle, the following table, based on data for fluorophenmetrazine analogues, indicates how the position of the fluorine atom can impact activity at monoamine transporters.

Table 1: Illustrative Impact of Fluorine Position on Monoamine Releasing Activity of Analogous Phenylmorpholine Compounds

| Compound | Position of Fluorine | Relative Potency (Illustrative) |

| 2-Fluorophenmetrazine | Ortho | +++ |

| 3-Fluorophenmetrazine (B1651833) | Meta | ++ |

| 4-Fluorophenmetrazine (B12746894) | Para | ++++ |

Note: This table is illustrative and based on general findings for fluorinated phenmetrazine derivatives, not specific experimental data for 2-methylmorpholine (B1581761) variants.

Influence of Morpholine (B109124) Ring Substituents on Pharmacological Profile

Substituents on the morpholine ring of 2-phenylmorpholine (B1329631) derivatives play a pivotal role in defining their pharmacological profile. researchgate.netnih.gov The size, stereochemistry, and nature of these substituents can significantly modulate the compound's interaction with its target receptors, thereby affecting its potency and efficacy. For instance, in the parent compound phenmetrazine (3-methyl-2-phenylmorpholine), the methyl group at the 3-position is crucial for its stimulant properties. wikipedia.org

Variations in the substitution pattern on the morpholine ring can lead to a diverse range of pharmacological activities. researchgate.net For example, N-alkylation of the morpholine nitrogen can alter the compound's selectivity for different monoamine transporters. wikipedia.org The presence of additional substituents on the carbon atoms of the morpholine ring can also influence the molecule's conformational preferences, which in turn impacts its binding to the target. nih.gov

The following table demonstrates the influence of substituents on the morpholine ring on the pharmacological activity of analogous 2-phenylmorpholine compounds.

Table 2: Influence of Morpholine Ring Substituents on the Activity of Analogous 2-Phenylmorpholine Compounds

| Compound | Morpholine Ring Substituent(s) | Primary Pharmacological Activity |

| 2-Phenylmorpholine | None | Norepinephrine-dopamine releasing agent |

| Phenmetrazine | 3-methyl | Psychostimulant |

| Phendimetrazine | 3,4-dimethyl | Psychostimulant |

| G-130 | 5,5-dimethyl | Anorectic |

Note: This table provides examples from the broader class of substituted phenylmorpholines to illustrate the principle.

Role of Structural Modifications on Target Binding Affinity and Selectivity

For example, altering the substituents on the phenyl ring or the morpholine ring can change the compound's preference for one type of receptor over another. mdpi.comnih.gov This is a key strategy in drug design to minimize off-target effects and enhance the therapeutic index of a compound. The introduction of bulky or polar groups can either create favorable interactions with the target, increasing affinity, or cause steric hindrance, which would decrease it. mdpi.com

The selectivity of a compound is often a delicate balance of these interactions. A modification that enhances binding to the desired target might also inadvertently increase its affinity for other receptors. Therefore, a systematic exploration of the structure-activity relationship is crucial for developing highly selective ligands. mdpi.com

Table 3: Impact of Structural Modifications on Target Affinity and Selectivity in Analogous Heterocyclic Compounds

| Structural Modification | Effect on Binding Affinity | Effect on Selectivity |

| Addition of a bulky group to the phenyl ring | Can increase or decrease affinity depending on the target pocket | Can significantly alter selectivity profile |

| Substitution on the morpholine nitrogen | Often modulates affinity for different transporter subtypes | Key determinant of selectivity |

| Introduction of additional polar groups | May increase affinity through hydrogen bonding | Can improve selectivity by interacting with specific residues |

| Altering the stereochemistry of substituents | Can have a profound impact on affinity | Often a critical factor for achieving high selectivity |

Note: This table outlines general principles observed in the SAR of various heterocyclic compounds and is intended to be illustrative.

Conformational Analysis and its Implications for Activity

The three-dimensional conformation of 2-(4-Fluorophenyl)-2-methylmorpholine is a crucial factor governing its biological activity. nih.gov The molecule is not static and can adopt various spatial arrangements, or conformers. However, it is believed that only one or a limited set of these conformers is able to bind effectively to the biological target. nih.gov

Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, helps to determine the preferred low-energy conformations of the molecule. nih.govnih.gov The presence of the methyl group at the 2-position and the 4-fluorophenyl group will significantly influence the conformational preferences of the morpholine ring. The interplay of steric and electronic effects will dictate the orientation of the phenyl ring relative to the morpholine ring, which is critical for proper alignment within the receptor's binding site.

For instance, studies on analogous fluorinated compounds have shown that the gauche effect, an electronic interaction involving fluorine, can influence the molecule's preferred conformation. researchgate.net The flexibility of the molecule and its ability to adopt the correct "bioactive" conformation upon approaching the target are key determinants of its potency. nih.gov A rigid molecule that is already in its bioactive conformation may exhibit higher affinity than a more flexible molecule that needs to expend energy to adopt the correct shape.

Metabolic Pathways and Pharmacokinetic Studies of 2 4 Fluorophenyl 2 Methylmorpholine and Analogs

In Vitro and In Vivo Metabolism Investigations

The metabolism of a xenobiotic like 2-(4-Fluorophenyl)-2-methylmorpholine is expected to proceed through Phase I and Phase II reactions, primarily in the liver. These biotransformations aim to increase the water solubility of the compound to facilitate its excretion from the body. nih.gov

Phase I Metabolism: The initial metabolic steps for this compound would likely involve oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. muni.cz Key predicted Phase I metabolic pathways include:

Hydroxylation: This is a common metabolic route. Hydroxylation can occur on the aromatic ring (the fluorophenyl group) or on the morpholine (B109124) ring. The presence of the fluorine atom might influence the position of hydroxylation on the phenyl ring.

N-dealkylation: While this compound does not have an N-alkyl group, this pathway is relevant for many analogous designer drugs.

Oxidative ring opening: The morpholine ring could potentially undergo oxidative cleavage.

Demethylation: The methyl group attached to the morpholine ring is a potential site for oxidative metabolism.

Phase II Metabolism: Following Phase I reactions, the newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation with endogenous molecules to further increase their polarity. nih.gov The most common conjugation reactions for hydroxylated metabolites are:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxylated metabolite. mdpi.com Glucuronide conjugates are highly water-soluble and readily excreted in urine and/or bile.

Sulfation: Sulfate (B86663) group conjugation is another possibility for phenolic and alcoholic hydroxyl groups. uomustansiriyah.edu.iq

The expected metabolic pathways are summarized in the table below.

| Metabolic Pathway | Predicted Metabolites | Enzymes Involved (Predicted) |

| Aromatic Hydroxylation | Hydroxy-2-(4-fluorophenyl)-2-methylmorpholine | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| Morpholine Ring Hydroxylation | 2-(4-Fluorophenyl)-2-methyl-hydroxy-morpholine | Cytochrome P450 |

| N-Oxidation | This compound-N-oxide | Cytochrome P450, Flavin-containing monooxygenases |

| Glucuronidation | Hydroxylated metabolite-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Hydroxylated metabolite-O-sulfate | Sulfotransferases (SULTs) |

The metabolic stability of a compound refers to its susceptibility to biotransformation. A compound with high metabolic stability will have a longer half-life in the body. The morpholine moiety itself can influence metabolic stability. sci-hub.se In some molecular scaffolds, morpholine can enhance metabolic stability, while in others, it can be a site of metabolic attack. e3s-conferences.orgtsijournals.com

The presence of a fluorine atom on the phenyl ring can significantly impact metabolic stability. Fluorine substitution at a metabolically labile position can block hydroxylation at that site, thereby increasing the compound's resistance to oxidative metabolism and potentially prolonging its duration of action. nih.gov However, the fluorine atom can also alter the electronic properties of the molecule, which may influence the binding to metabolic enzymes. Studies on other fluorinated compounds have shown both increased and unchanged metabolic stability depending on the specific location of the fluorine atom and the enzymes involved. nih.gov

Pharmacokinetic Parameter Determination

Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for understanding the onset, intensity, and duration of a compound's effects.

Absorption: Following oral administration, the absorption of this compound would depend on its physicochemical properties, such as its lipophilicity and pKa. The morpholine ring generally imparts some degree of water solubility, which could facilitate absorption. tsijournals.comnih.gov

Distribution: After absorption, the compound would be distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the tissues compared to the plasma. Compounds with high lipophilicity tend to have a larger Vd as they can readily cross cell membranes and accumulate in fatty tissues. The presence of the fluorophenyl group would increase the lipophilicity of the molecule.

Excretion: The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine. wikipedia.org Some excretion may also occur via the bile into the feces, particularly for larger glucuronide conjugates.

Clearance (CL): Clearance is the measure of the body's ability to eliminate a drug. It is the volume of plasma cleared of the drug per unit of time. Clearance is primarily influenced by the metabolic rate in the liver and the rate of renal excretion.

Half-Life (t½): The elimination half-life is the time it takes for the plasma concentration of the drug to decrease by half. It is determined by both the clearance and the volume of distribution. A longer half-life indicates that the compound remains in the body for a longer period.

Based on studies of analogous compounds, a hypothetical pharmacokinetic profile for this compound is presented below.

| Pharmacokinetic Parameter | Predicted Value/Characteristic |

| Bioavailability (Oral) | Moderate to High |

| Volume of Distribution (Vd) | Moderate to High |

| Protein Binding | Moderate |

| Elimination Half-life (t½) | 4-12 hours |

| Primary Route of Elimination | Renal (as metabolites) |

Post-Mortem Redistribution and Stability in Biological Samples (Forensic Toxicology Context)

In forensic toxicology, the interpretation of post-mortem drug concentrations can be complicated by post-mortem redistribution (PMR). mdpi.com PMR is the process by which drugs migrate from tissues with high concentrations (e.g., lungs, liver) to the blood after death, leading to an artificial increase in blood drug levels. researchgate.net

The potential for PMR is influenced by a drug's physicochemical properties, particularly its lipophilicity and pKa. mdpi.com Highly lipophilic and basic compounds with a large volume of distribution are more prone to PMR. Given the presence of the lipophilic fluorophenyl group and the basic nitrogen atom in the morpholine ring, this compound is likely to exhibit some degree of post-mortem redistribution.

The stability of a compound in biological samples after death is another crucial consideration for accurate toxicological analysis. Degradation can occur due to enzymatic activity that may persist for some time after death or due to chemical instability. nih.gov For this compound, it is important to assess its stability under various storage conditions to ensure reliable quantification in forensic casework.

A common metric used to assess PMR is the central-to-peripheral blood concentration ratio (C/P ratio). A C/P ratio greater than 1 suggests that PMR has occurred. mdpi.com For compounds with a high potential for PMR, it is recommended to collect blood from a peripheral site (e.g., femoral vein) rather than a central site (e.g., heart) for toxicological analysis.

Analytical and Computational Methodologies in the Research of 2 4 Fluorophenyl 2 Methylmorpholine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-(4-Fluorophenyl)-2-methylmorpholine.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of a related compound, 4-fluoroacetophenone, the aromatic protons appear as a triplet at 7.13 ppm and a quartet at 7.97-8.00 ppm, while the methyl protons are observed as a singlet at 2.58 ppm. rsc.org For N-substituted morpholines, the protons on the morpholine (B109124) ring typically show characteristic shifts and coupling patterns, often indicating a chair conformation at room temperature. nih.gov The specific shifts for this compound would be expected to show signals corresponding to the fluorophenyl group, the methyl group, and the morpholine ring protons.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 4-fluoroacetophenone, characteristic peaks are observed at 26.5 ppm (methyl carbon), and between 115.5 and 186.8 ppm for the aromatic and carbonyl carbons. rsc.org In N-substituted morpholines, the carbon signals of the morpholine ring are also readily identified. nih.gov The ¹³C-NMR spectrum of this compound would display distinct signals for the methyl carbon, the carbons of the fluorophenyl ring, and the carbons of the morpholine ring.

Interactive ¹H-NMR Data Table for a Related Morpholine Derivative (4-Methylmorpholine in CDCl₃) spectrabase.com

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.30 | s | 3H | N-CH₃ |

| 2.45 | t | 4H | -CH₂-N- |

| 3.70 | t | 4H | -CH₂-O- |

Note: This table represents data for 4-methylmorpholine (B44366) and serves as an illustrative example of the types of signals expected for a morpholine ring system.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. Key absorptions for a compound like this compound would include:

C-H stretching: Aliphatic C-H stretches typically appear below 3000 cm⁻¹, while aromatic C-H stretches are found slightly above 3000 cm⁻¹. vscht.cz

C-N stretching: This absorption for the amine in the morpholine ring is usually found in the 1250-1020 cm⁻¹ region.

C-O-C stretching: The ether linkage in the morpholine ring gives a strong absorption band in the 1250-1070 cm⁻¹ region.

C-F stretching: A strong band for the carbon-fluorine bond is expected in the 1400-1000 cm⁻¹ region.

Aromatic C=C stretching: These vibrations in the fluorophenyl ring typically appear in the 1600-1400 cm⁻¹ region. vscht.cz

The gas-phase IR spectrum of the related compound 4-methylmorpholine shows prominent peaks in these characteristic regions. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The fluorophenyl group in this compound is the primary chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For instance, the UV spectra of some N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives show absorption maxima between 294 and 400 nm. researchgate.net Similarly, the UV-Vis spectra of magnesium and zinc phthalocyanine (B1677752) complexes in 4-methylmorpholine solution show characteristic Q and B bands for the phthalocyaninate macrocycle. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the fluorophenyl ring.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is a fingerprint of the molecule's structure. For morpholine derivatives, fragmentation often involves cleavage of the morpholine ring. researchgate.net For example, in the mass spectrum of 4-methylmorpholine, the molecular ion peak is observed, along with other fragments. nist.gov The fragmentation of this compound would likely involve the loss of the methyl group, cleavage of the morpholine ring, and fragmentation of the fluorophenyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of a new compound. For example, HRMS data has been used to confirm the elemental composition of various newly synthesized organic compounds. rsc.org

Interactive Fragmentation Table for a Hypothetical Fragmentation of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Description |

| 195 | [C₁₁H₁₄FNO]⁺ | Molecular Ion (M⁺) |

| 180 | [C₁₀H₁₁FNO]⁺ | Loss of a methyl radical (•CH₃) |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 86 | [C₅H₁₂NO]⁺ | Morpholine ring fragment |

Note: This table is a hypothetical representation of potential fragmentation pathways and would need to be confirmed by experimental data.

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is commonly used for the analysis of morpholine derivatives. For instance, 4-phenylmorpholine (B1362484) can be analyzed using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com A similar approach could be adapted for this compound. The purity of related compounds, such as 2-(4-chlorophenyl)-2-methylmorpholine, is often determined by HPLC. thermofisher.com The development of a robust HPLC method is crucial for the quality control of phenolic compounds and their derivatives, often utilizing a C18 column and a buffered mobile phase. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique for the analysis of this compound, particularly in the context of its classification as a novel psychoactive substance (NPS). This powerful analytical tool combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS, making it indispensable for the identification and quantification of this compound in various matrices.

In forensic toxicology, validated HPLC-MS/MS (tandem mass spectrometry) methods are crucial for the unambiguous identification of NPS in biological samples such as whole blood and urine. nih.gov These methods are developed to be highly selective and sensitive, often with limits of detection (LOD) in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov The development of such methods involves a rigorous validation process that includes assessing parameters like selectivity, linearity, accuracy, precision, recovery, and matrix effect. nih.gov For instance, a typical validation for an NPS might demonstrate linearity over a concentration range of 0.25–25 ng/mL with acceptable accuracy and precision. nih.gov

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol). researchgate.netacs.org The mass spectrometer, often a triple quadrupole (QqQ), is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Method Parameters for the Analysis of a Structurally Related Novel Psychoactive Substance

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 20% to 90% B over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | ~2.5 ng/mL |

This table presents typical parameters and does not represent data for this compound specifically, but for analogous novel psychoactive substances.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

For the identification of unknown compounds, such as new derivatives of this compound or its metabolites, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an invaluable tool. taylorfrancis.com This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), enabling the determination of the elemental composition of a molecule. researchgate.net

The QTOF-MS combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid setup allows for both the selection of a specific precursor ion and the high-resolution analysis of its product ions generated through collision-induced dissociation (CID). The resulting MS/MS spectra provide detailed structural information that is crucial for the confident identification of a compound. sciex.com

In the context of NPS analysis, LC-QTOF-MS is used to screen for a wide range of compounds in a single run. researchgate.net By comparing the accurate mass and fragmentation pattern of an unknown peak to a database of known compounds, analysts can tentatively identify new substances. taylorfrancis.comsciex.com The development of comprehensive HRMS spectral libraries for NPS is an ongoing effort to aid in this identification process. researchgate.net These libraries contain the MS/MS spectra of a multitude of compounds acquired under standardized conditions, facilitating rapid and reliable identification in forensic and clinical settings. sciex.com

Structural Elucidation through Crystallography

Single-Crystal X-ray Diffraction (XRD) Analysis

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. youtube.com The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.govrsc.org

While a single-crystal structure for this compound is not publicly available, the crystal structure of the related compound, phenmetrazine hydrochloride, has been determined. nih.gov Such studies on analogous compounds provide valuable insights into the likely conformation of the morpholine ring and the orientation of the phenyl group.

Table 2: Illustrative Crystallographic Data for a Structurally Related Morpholine Derivative (Phenmetrazine Hydrochloride)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.345(2) |

| b (Å) | 8.012(1) |

| c (Å) | 13.045(3) |

| β (°) | 109.34(2) |

| Volume (ų) | 1118.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.267 |

This table presents crystallographic data for phenmetrazine hydrochloride as an illustrative example and not for this compound. nih.gov

Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, which is an analog of the stimulant phenmetrazine, molecular docking can be employed to investigate its potential interactions with biological targets such as monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters). nih.govgoogle.com

The process involves generating a three-dimensional model of the ligand (this compound) and the receptor (e.g., a homology model of the dopamine (B1211576) transporter). A scoring function is then used to evaluate the binding affinity of different ligand poses within the receptor's binding site. The results of molecular docking studies can provide valuable insights into the structure-activity relationships of a series of compounds and can help to explain their pharmacological profiles. researchgate.net For instance, docking studies on phenmetrazine analogs have helped to understand how different substituents on the phenyl ring affect their potency and selectivity for the various monoamine transporters. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. nih.govnih.gov DFT calculations can provide a wealth of information about the geometric and electronic properties of a molecule like this compound.

By solving the Kohn-Sham equations, DFT can be used to optimize the geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. Furthermore, DFT allows for the calculation of various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. nih.gov These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For example, studies on amphetamine derivatives have utilized DFT to investigate their interaction with nanosensors and to understand their electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry that provides significant insights into the chemical reactivity and electronic properties of a molecule. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, FMO analysis can be performed using computational methods such as Density Functional Theory (DFT). Such an analysis would involve calculating the energies of the HOMO and LUMO, which are critical for understanding its reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of this compound, the FMO analysis would likely indicate that the electron density in the HOMO is concentrated on the more electron-rich portions of the molecule, such as the morpholine ring and the fluorophenyl group. Conversely, the LUMO would be distributed over the areas that can accept electron density. These calculations are instrumental in predicting how the molecule will interact with biological targets, such as receptors or enzymes, by identifying the most probable sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a comprehensive understanding of the molecule's electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the highest orbital containing electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the lowest orbital without electrons; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential | IP | 6.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 1.2 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.65 | A measure of the molecule's resistance to change in its electron distribution. |

| Global Electrophilicity Index | ω | 2.80 | A measure of the molecule's ability to act as an electrophile. |

Note: The values presented in this table are hypothetical and serve as illustrative examples based on computational studies of structurally similar compounds. Actual values would need to be determined through specific quantum chemical calculations for this compound.

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are invaluable in modern drug discovery and toxicology for predicting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational tools allow for the early assessment of a compound's potential as a drug candidate, thereby reducing the time and cost associated with experimental testing. For novel psychoactive substances (NPS) like this compound, in silico predictions can offer initial insights into their pharmacological and toxicological profiles.

Various computational models and software platforms, such as GLORYx, BioTransformer, SyGMa, and web servers like SwissADME, are utilized to predict the fate of a compound in the body. nih.govnih.gov These tools employ a range of methodologies, including quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structure with its biological activity, and rule-based systems that predict metabolic pathways. nih.gov

For this compound, these predictive tools can be used to estimate its likely biological targets, such as neurotransmitter transporters or receptors, based on structural similarity to known psychoactive compounds. Furthermore, they can predict its metabolic fate, identifying potential phase I and phase II metabolites that may be formed in the body. nih.govresearchgate.net

ADME properties are critical for determining a compound's bioavailability and its potential for causing adverse effects. In silico ADME prediction evaluates several key parameters:

Absorption: Predicts how well the compound is absorbed from the gastrointestinal tract.

Distribution: Estimates how the compound is distributed throughout the body, including its ability to cross the blood-brain barrier.

Metabolism: Identifies the primary cytochrome P450 (CYP) enzymes responsible for metabolizing the compound.

Excretion: Predicts the likely route of elimination from the body.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the blood-brain barrier and exert central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the central nervous system. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by CYP1A2. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by CYP2C9. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by CYP3A4. |

| Lipinski's Rule of Five Violations | 0 | The compound has drug-like physicochemical properties. |

Note: The data in this table are generated from in silico predictions and should be interpreted as preliminary estimates. Experimental validation is necessary to confirm these properties.

The use of these computational methodologies provides a robust framework for the initial characterization of novel compounds like this compound, guiding further experimental investigation into its pharmacological and toxicological properties.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates. nih.gov The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity. nih.gov Consequently, 2-(4-Fluorophenyl)-2-methylmorpholine serves as a valuable starting point for the design of new therapeutic agents.

Future research will likely focus on the synthesis of derivatives of this compound to explore their therapeutic potential. By modifying the morpholine nitrogen or the phenyl ring, libraries of new compounds can be generated and screened for a variety of biological activities. For instance, the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been explored for the development of anti-bacterial agents. nih.gov Moreover, the incorporation of the N-methylmorpholine moiety into a biphenyl (B1667301) structure has led to the discovery of inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. nih.gov This suggests that derivatives of this compound could be investigated for similar applications.

The development of inhibitors of the ATP synthesis pathway is another promising area. Scaffold morphing techniques, which have been used to evolve 2,4-diaminoquinolines and aminopyrazolopyrimidines as ATP synthase inhibitors, could be applied to the this compound core to generate novel antitubercular agents. rsc.org

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For morpholine derivatives, traditional synthetic routes often involve harsh reagents and generate significant waste. chemrxiv.org

A promising green synthetic route for morpholines involves the selective monoalkylation of amines using ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.govchemrxiv.org This one or two-step, redox-neutral protocol utilizes inexpensive reagents and offers high yields. chemrxiv.orgnih.govchemrxiv.org This methodology presents significant environmental and safety advantages over traditional methods that use reagents like chloroacetyl chloride. chemrxiv.org Future research could focus on adapting this green synthesis for the large-scale production of this compound and its derivatives.

Another avenue for green chemistry is the use of dimethyl carbonate (DMC) as a methylating agent, which is a less toxic alternative to methyl halides. asianpubs.org While this has been demonstrated for the synthesis of N-methylmorpholine, similar principles could be applied to the synthesis or modification of this compound. asianpubs.orggoogle.com

| Starting Materials | Reagents | Key Features of Green Synthesis |

| 1,2-amino alcohols | Ethylene sulfate, tBuOK | One or two-step, redox-neutral, high yield, inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org |

| Morpholine | Dimethyl Carbonate (DMC) | "Green" methylating agent, avoids toxic methyl halides. asianpubs.orggoogle.com |

Advanced Mechanistic Investigations at the Molecular Level

Understanding the interactions of this compound and its derivatives at a molecular level is crucial for rational drug design and the development of new materials. Molecular modeling techniques can provide valuable insights into these interactions. nih.govresearchgate.net

For example, molecular dynamics simulations can be used to study the adsorption of morpholine derivatives onto different surfaces, which is relevant for applications in material science and catalysis. researchgate.net Such studies can reveal the preferential binding modes and interaction energies, guiding the design of materials with specific properties. researchgate.net In the context of drug discovery, molecular docking can be used to predict the binding of this compound derivatives to biological targets, such as enzymes or receptors. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. nih.gov

Future research could employ a combination of quantum mechanics and molecular mechanics (QM/MM) methods to study reaction mechanisms involving this compound, providing a deeper understanding of its reactivity and guiding the development of more efficient synthetic pathways.

Application in Material Science and Chemical Building Blocks

The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them attractive for applications in material science. As a fluorinated building block, this compound can be used to synthesize a variety of polymers and other materials with tailored properties.

The morpholine moiety itself can impart desirable characteristics. For instance, dodecylmorpholine has been studied for its role as a collector in the reverse flotation of minerals, indicating the potential of morpholine derivatives in industrial separation processes. researchgate.net The fluorophenyl group can enhance the performance of materials in demanding environments.

Future research in this area could involve the polymerization of monomers derived from this compound to create novel fluoropolymers. These materials could find applications as coatings, membranes, or in electronic devices. Furthermore, the use of this compound as a scaffold could lead to the development of new catalysts or ligands for chemical synthesis.

Q & A

Basic Questions

Q. What are the methodological considerations for synthesizing 2-(4-Fluorophenyl)-2-methylmorpholine, and how can reaction conditions be optimized?

- Answer : A common approach involves multi-step condensation reactions. For example, sulfonamide derivatives of fluorophenyl compounds are synthesized via reactions between sulfonyl chlorides and amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimizing reaction yield (e.g., 79% as reported in sulfonamide synthesis) requires adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification methods (e.g., recrystallization) .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Answer : Crystallographic refinement using programs like SHELX (e.g., SHELXL for small-molecule refinement) is critical. Key steps include:

-

Data collection: High-resolution diffraction data (e.g., Cu-Kα radiation).

-

Structure solution: Patterson or direct methods (e.g., SHELXS/SHELXD).

-

Refinement: Anisotropic displacement parameters and twin refinement for high-symmetry crystals .

-

Validation: ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .

Table 1 : Example Crystallographic Data Parameters (Adapted from SHELX Applications)

Parameter Value Resolution (Å) 0.84 R-factor (%) <5 Twin fraction 0.25–0.75 Refinement software SHELXL-2018

Advanced Questions

Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives?

- Answer : Key steps include:

-

Dataset curation : Compile structurally diverse derivatives with experimental IC50 values.

-

Descriptor selection : Use electronic (e.g., Hammett σ), steric, and topological parameters.

-

Model validation : Ensure high R² (>0.85), Q² (>0.7), and R²pred (>0.6) via cross-validation .

-

Application : Predict binding affinity for targets like kinases or GPCRs.

Table 2 : QSAR Model Validation Metrics (From Imidazol-5-ones Study )

Metric Value R² 0.92 Q² 0.78 R²pred 0.68

Q. What strategies address discrepancies in crystallographic data for fluorophenyl-containing compounds?

- Answer : Discrepancies arise from twinning, disorder, or partial occupancy. Solutions include:

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .

- High-resolution data : Collect synchrotron data (e.g., λ = 0.7 Å) to resolve atomic positions.

- Validation tools : Check for overfitting using R-free and electron density maps .

Q. How can molecular docking elucidate interactions between this compound and therapeutic targets?

- Answer :

-

Protein preparation : Optimize protonation states and remove crystallographic water molecules.

-

Grid generation : Define active sites using co-crystallized ligands (e.g., ATP-binding pockets).

-

Docking simulations : Use AutoDock Vina or Glide to rank poses by binding energy (ΔG).

-

Analysis : Identify key interactions (e.g., hydrogen bonds with Plk1’s catalytic Lys) .

Table 3 : Example Docking Scores for Fluorophenyl Derivatives

Ligand Binding Affinity (kcal/mol) Ligand 24 -9.2 Ligand 27 -8.9

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products